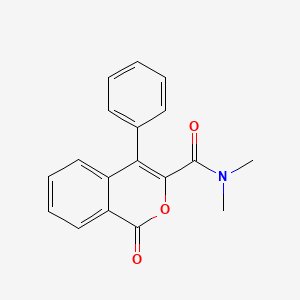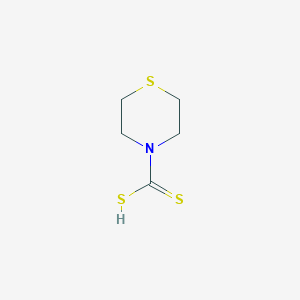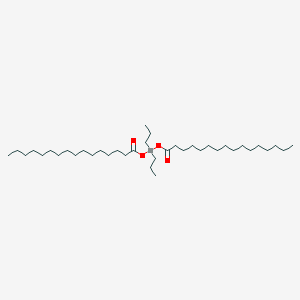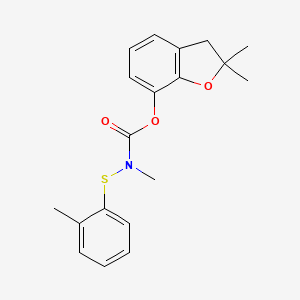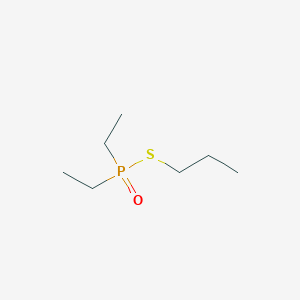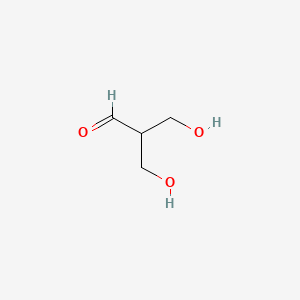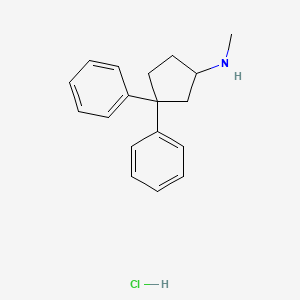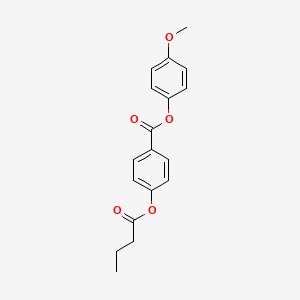![molecular formula C19H22OSi B14672125 Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane CAS No. 51519-02-9](/img/structure/B14672125.png)
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane is a complex organosilicon compound It features a fluorenyl group bonded to a silicon atom, which is further substituted with a prop-2-en-1-yloxy group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane typically involves the reaction of 9H-fluoren-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then treated with prop-2-en-1-ol to yield the final product. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the fluorenyl group to dihydrofluorene derivatives.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenyl silanes.
Aplicaciones Científicas De Investigación
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorenyl group can participate in π-π stacking interactions, while the prop-2-en-1-yloxy group can undergo nucleophilic attack. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with three methyl groups attached to silicon.
Trimethyl(prop-1-en-1-yl)silane: Similar structure but with a prop-1-en-1-yl group instead of the fluorenyl group.
1-(Trimethylsilyl)propyne: Contains a trimethylsilyl group attached to a propyne moiety.
Uniqueness
Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in organic synthesis and material science.
Propiedades
Número CAS |
51519-02-9 |
|---|---|
Fórmula molecular |
C19H22OSi |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
trimethyl-(9-prop-2-enoxyfluoren-9-yl)silane |
InChI |
InChI=1S/C19H22OSi/c1-5-14-20-19(21(2,3)4)17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h5-13H,1,14H2,2-4H3 |
Clave InChI |
AMXOHUVIJRFFGK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


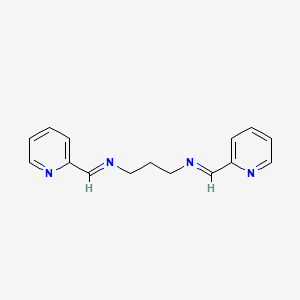
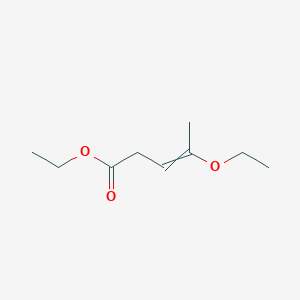
![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
